(-)-Scopolamine methyl bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-Scopolamine methyl bromide: is a quaternary ammonium compound derived from scopolamine, a tropane alkaloid. It is known for its anticholinergic properties, which means it can block the action of the neurotransmitter acetylcholine in the central and peripheral nervous systems. This compound is often used in medical settings for its ability to treat motion sickness, postoperative nausea, and other conditions related to the vestibular system.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Scopolamine methyl bromide typically involves the methylation of scopolamine. The process can be summarized as follows:

Starting Material: Scopolamine hydrobromide.

Methylation: The scopolamine hydrobromide is treated with methyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like methanol or ethanol.

Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain this compound in its pure form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Methylation: Large quantities of scopolamine hydrobromide are methylated using methyl bromide in industrial reactors.

Continuous Monitoring: The reaction conditions, such as temperature and pressure, are continuously monitored to ensure optimal yield and purity.

Purification and Packaging: The final product is purified using industrial-scale purification methods and then packaged for distribution.

化学反应分析

Types of Reactions:

Substitution Reactions: (-)-Scopolamine methyl bromide can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield scopolamine and methyl bromide.

Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the methyl group.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products:

Hydrolysis Products: Scopolamine and methyl bromide.

Substitution Products: Depending on the nucleophile, various substituted scopolamine derivatives.

科学研究应用

Chemistry:

Synthesis of Derivatives: (-)-Scopolamine methyl bromide is used as a starting material for the synthesis of various scopolamine derivatives with potential pharmacological activities.

Biology:

Neurotransmitter Studies: It is used in research to study the role of acetylcholine in the nervous system and its effects on various physiological processes.

Medicine:

Antiemetic: Used to prevent nausea and vomiting, particularly in postoperative settings.

Motion Sickness: Effective in treating motion sickness by blocking the action of acetylcholine in the vestibular system.

Industry:

Pharmaceutical Manufacturing: Used in the production of medications for motion sickness and other related conditions.

作用机制

Mechanism:

Anticholinergic Action: (-)-Scopolamine methyl bromide exerts its effects by blocking the muscarinic acetylcholine receptors in the central and peripheral nervous systems. This inhibition prevents the action of acetylcholine, leading to a reduction in nausea and motion sickness symptoms.

Molecular Targets and Pathways:

Muscarinic Receptors: The primary targets are the muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).

Pathways: By blocking these receptors, the compound disrupts the signaling pathways that mediate nausea and vomiting.

相似化合物的比较

Atropine: Another tropane alkaloid with similar anticholinergic properties.

Hyoscyamine: A compound closely related to scopolamine with similar pharmacological effects.

Ipratropium Bromide: A quaternary ammonium compound used as a bronchodilator.

Uniqueness:

Potency and Specificity: (-)-Scopolamine methyl bromide is unique in its high potency and specificity for muscarinic receptors, making it particularly effective for treating motion sickness and postoperative nausea.

Quaternary Ammonium Structure: The presence of the quaternary ammonium group enhances its stability and solubility, distinguishing it from other similar compounds.

生物活性

(-)-Scopolamine methyl bromide is a derivative of scopolamine, a well-known anticholinergic agent. This compound exhibits significant biological activity through its action on muscarinic acetylcholine receptors, primarily impacting the parasympathetic nervous system. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Properties

- Mechanism of Action :

- This compound acts as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), particularly affecting M1, M2, and M3 subtypes. It competitively inhibits acetylcholine's action, leading to decreased parasympathetic activity. This results in various physiological effects such as increased heart rate, reduced salivation, and decreased gastrointestinal motility .

- Comparative Potency :

Table 1: Summary of Biological Effects

Case Study Insights

-

Cognitive Impairment :

- A study involving rats demonstrated that administration of this compound resulted in significant cognitive deficits when tested for working memory tasks. The compound was shown to impair performance in tasks requiring sustained attention and memory recall, indicating its potential impact on cognitive functions .

-

Behavioral Studies :

- In behavioral assays with Wistar rats, both this compound and scopolamine hydrobromide were administered at varying doses. Results indicated that this compound led to a more significant decrease in response rates compared to scopolamine hydrobromide, suggesting a stronger effect on motivation and reward-seeking behavior .

Research Findings

Research has explored the implications of this compound in various contexts:

- Antinociceptive Effects : Studies have suggested that the compound may exhibit analgesic properties through its action on peripheral mAChRs, potentially offering therapeutic avenues for pain management .

- Neurological Applications : The compound's ability to cross the blood-brain barrier minimally allows it to be evaluated for potential use in treating neurological disorders without significant central side effects .

- Comparison with Other Anticholinergics : A comparative study highlighted that while both this compound and scopolamine hydrobromide affect response accuracy and rates in behavioral tasks, the former has a more pronounced effect on reducing reinforcers obtained by subjects, suggesting differential impacts on motivation .

属性

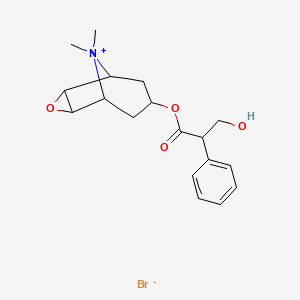

IUPAC Name |

(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO4.BrH/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYRUNPLKGGUJF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。